molecular formula C15H19NO3 B13053661 Benzyl (3-methyl-4-oxocyclohexyl)carbamate

Benzyl (3-methyl-4-oxocyclohexyl)carbamate

Cat. No.: B13053661
M. Wt: 261.32 g/mol
InChI Key: GHOKEZNGCZAWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3-methyl-4-oxocyclohexyl)carbamate is an organic compound with the molecular formula C15H19NO3 It is a derivative of carbamic acid and features a benzyl group attached to a 3-methyl-4-oxocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-methyl-4-oxocyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with 3-methyl-4-oxocyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-methyl-4-oxocyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Benzyl (3-methyl-4-oxocyclohexyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological

Biological Activity

Benzyl (3-methyl-4-oxocyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C13_{13}H17_{17}N1_{1}O2_{2}

The compound features a benzyl group attached to a carbamate functional group, with a cyclohexane ring that includes a methyl and a ketone substituent. This structure may influence its interaction with biological targets.

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The carbamate group can inhibit enzymatic activity by modifying the active site, similar to other carbamate compounds known for their inhibitory effects on acetylcholinesterase (AChE) and other enzymes.

Antimicrobial Activity

Recent studies have indicated that compounds within the carbamate class exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 32 µg/mL to 64 µg/mL against resistant strains .

Cytotoxic Effects

Preliminary evaluations suggest that this compound may possess cytotoxic effects against cancer cell lines. However, specific data on its anticancer activity remains limited, necessitating further research to establish its efficacy and safety profile.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Potential : A study on carbazole derivatives showed significant antibacterial activity against S. aureus, suggesting that structural modifications can enhance antimicrobial efficacy .
  • Inhibition Studies : Research involving soluble epoxide hydrolase inhibitors indicates that similar structures can exhibit low nanomolar activities, emphasizing the importance of structural configuration in biological activity .
  • Toxicity Assessments : Toxicity evaluations in insect models have demonstrated that carbamate compounds can be highly toxic to pests, which may correlate with their potential effects in mammalian systems .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameSimilarity IndexUnique Features
Benzyl (3-oxocyclohexyl)carbamate0.98Different cyclohexane positioning
Benzyl (3-oxocyclobutyl)carbamate0.95Smaller ring structure
Benzyl (cis-4-aminocyclohexyl)carbamate0.91Contains an amino group
Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate0.89Features a piperidine ring

This table illustrates how the specific cyclohexane configuration and functional groups of this compound may confer distinct chemical reactivity and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl N-(3-methyl-4-oxocyclohexyl)carbamate

InChI

InChI=1S/C15H19NO3/c1-11-9-13(7-8-14(11)17)16-15(18)19-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,16,18)

InChI Key

GHOKEZNGCZAWOL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.